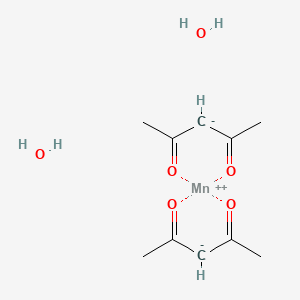

Manganese(2+);pentane-2,4-dione;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Manganese(2+);pentane-2,4-dione;dihydrate”, also known as Bis(2,4-pentanedionato)manganese(II) Dihydrate, is a compound with the molecular formula C10H18MnO6 . It is a product of Alfa Chemistry Materials and belongs to the group of Magnetic Metal Complexes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] .Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the search results, it’s known that acetylacetone, a component of this compound, is involved in various reactions. For instance, it exists in equilibrium with a tautomer and these tautomers interconvert so rapidly under most conditions that they are treated as a single compound in most applications .Wissenschaftliche Forschungsanwendungen

Fluorogenic Probe for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Assay

- Application : Researchers have ingeniously employed pentane-2,4-dione as a fluorogenic probe to assess STG levels. Here’s how it works:

Precursor for Acetylacetonate Synthesis

- Application : Pentane-2,4-dione serves as a precursor for the synthesis of acetylacetonate compounds. Acetylacetonate ligands are widely used in coordination chemistry and metal complexes .

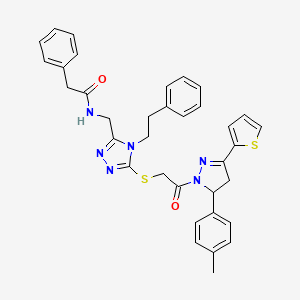

Catalyst in Organic Synthesis

- Application : Pentane-2,4-dione can act as a catalyst in various reactions, including the Huisgen-Click reaction to synthesize 1,2,3-triazoles .

Magnetic Metal Complexes

- Application : Researchers explore manganese complexes for their magnetic properties. Bis(2,4-pentanedionato)manganese(II) dihydrate can be part of such complexes, potentially finding applications in materials science and magnetism .

Photovoltaic Materials

- Application : Manganese-based compounds, including pentane-2,4-dione derivatives, have been investigated for use in all-oxide photovoltaics. These materials may contribute to efficient solar energy conversion .

Biomedical Research

- Application : Although not extensively studied, manganese complexes could have potential in tumor diagnosis and therapy. Further research is needed to explore their efficacy in this field .

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.

Biochemical Pathways

The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .

Eigenschaften

IUPAC Name |

manganese(2+);pentane-2,4-dione;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBHSUACSKNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MnO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)